N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806233
InChI: InChI=1S/C16H17NO2.ClH/c1-17(10-9-13-5-3-2-4-6-13)14-7-8-15-16(11-14)19-12-18-15;/h2-8,11H,9-10,12H2,1H3;1H
SMILES:
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol

N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride

CAS No.:

Cat. No.: VC15806233

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride -

Specification

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
IUPAC Name N-methyl-N-(2-phenylethyl)-1,3-benzodioxol-5-amine;hydrochloride
Standard InChI InChI=1S/C16H17NO2.ClH/c1-17(10-9-13-5-3-2-4-6-13)14-7-8-15-16(11-14)19-12-18-15;/h2-8,11H,9-10,12H2,1H3;1H
Standard InChI Key BTHYYLMOTFYKHC-UHFFFAOYSA-N
Canonical SMILES CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3.Cl

Introduction

Chemical Identity and Structural Properties

N-Methyl-N-phenethylbenzo[d] dioxol-5-amine hydrochloride belongs to the benzodioxole class of organic compounds, distinguished by a fused benzene ring and 1,3-dioxole moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals . Key structural and chemical identifiers include:

PropertyValue
IUPAC NameN-methyl-N-(2-phenylethyl)-1,3-benzodioxol-5-amine hydrochloride
Molecular FormulaC₁₆H₁₈ClNO₂
Molecular Weight291.77 g/mol
Canonical SMILESCN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3.Cl
InChIKeyBTHYYLMOTFYKHC-UHFFFAOYSA-N
PubChem CID118821654

The compound’s structure features a tertiary amine bound to a phenethyl group and a methyl group, with the benzodioxole ring providing aromaticity and potential π-π stacking interactions . X-ray crystallography data for analogous compounds (e.g., 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine hydrochloride) reveal planar benzodioxole systems and staggered conformations in the alkylamine chains, suggesting similar packing arrangements in the solid state .

Synthesis and Manufacturing

The synthesis of N-methyl-N-phenethylbenzo[d] dioxol-5-amine hydrochloride typically proceeds via a two-step nucleophilic substitution and salt formation sequence:

  • Alkylation of Primary Amine:
    Benzodioxol-5-amine reacts with phenethyl chloride in the presence of a base (e.g., triethylamine) to form N-phenethylbenzodioxol-5-amine. This step exploits the nucleophilicity of the amine group, with reaction conditions optimized at 0–20°C in dichloromethane .

  • Methylation and Salt Formation:
    The secondary amine undergoes methylation using methyl iodide or dimethyl sulfate, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. Yield optimization often requires stoichiometric control to minimize N-oxide byproducts.

Comparative analysis with related compounds (e.g., N-methoxy-N-methylbenzo[d][1, dioxole-5-carboxamide) highlights the versatility of benzodioxole derivatives in nucleophilic acyl substitution reactions, though the target compound’s synthesis avoids carboxamide intermediates .

Analytical Characterization

Advanced spectroscopic and chromatographic methods are critical for verifying the compound’s purity and structure:

  • Mass Spectrometry (MS):
    Electrospray ionization (ESI-MS) of the hydrochloride salt yields a predominant [M+H]⁺ peak at m/z 292.3, consistent with its molecular weight. Fragmentation patterns include loss of HCl (m/z 256.2) and cleavage of the phenethyl group (m/z 135.1).

  • Nuclear Magnetic Resonance (NMR):
    <sup>1</sup>H NMR (400 MHz, D₂O) exhibits characteristic signals: δ 7.25–7.15 (m, 5H, Ph), 6.75 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.65 (s, 1H, benzodioxole-H), 4.25 (s, 2H, OCH₂O), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (s, 3H, NCH₃) .

  • High-Performance Liquid Chromatography (HPLC):
    Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 12.7 minutes, confirming >98% purity in synthesized batches.

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